![molecular formula C17H14N2O4 B2486221 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946282-15-1](/img/structure/B2486221.png)
4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as BDDQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BDDQ is a heterocyclic organic compound that contains a quinoxaline ring and a benzodioxole moiety. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in medicine, pharmacology, and other related fields.
Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) .
Organoselenium Compounds
The compound has been used in the synthesis of novel organoselenium compounds . Organoselenides have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Detection of Heavy Metal Ions
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .
Antimicrobial Activity
The compound has been used in the synthesis of molecules with antimicrobial activity .
Antitumor Evaluation
Some compounds synthesized using this compound have shown potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines .
Synthesis of Indole-based Compounds
The compound has been used in the synthesis of indole-based compounds, which have been explored for their utility as anticancer agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles , have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
Based on the observed anticancer activity of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.
properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-16-9-19(13-4-2-1-3-12(13)18-16)17(21)8-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFVSDJBVICBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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